[(1R)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
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Overview
Description
AP1867-3-(aminoethoxy) is a synthetic ligand based on the AP1867 moiety. It is primarily used in the synthesis of PROTAC (Proteolysis Targeting Chimeras) FKBP12 F36V degraders. This compound is a synthetic ligand for FKBP (FK506-binding protein), which plays a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AP1867-3-(aminoethoxy) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents and catalysts to achieve high purity and yield .
Industrial Production Methods
Industrial production of AP1867-3-(aminoethoxy) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and consistency. The compound is usually stored at -20°C under nitrogen to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
AP1867-3-(aminoethoxy) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
AP1867-3-(aminoethoxy) has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic ligand in the development of PROTACs for targeted protein degradation.
Biology: Plays a role in studying protein-protein interactions and cellular processes.
Medicine: Potential applications in drug discovery and development, particularly in targeting specific proteins for degradation.
Industry: Used in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
AP1867-3-(aminoethoxy) exerts its effects by binding to FKBP, a protein involved in various cellular processes. The binding of AP1867-3-(aminoethoxy) to FKBP facilitates the formation of PROTACs, which target specific proteins for degradation via the ubiquitin-proteasome system. This mechanism allows for the selective degradation of target proteins, making it a valuable tool in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
AP1867: The parent compound of AP1867-3-(aminoethoxy), used in similar applications.
FK506: Another FKBP ligand with different functional groups and applications.
Rapamycin: A well-known FKBP ligand with distinct biological activities
Uniqueness
AP1867-3-(aminoethoxy) is unique due to its specific structure, which allows for the formation of PROTACs targeting FKBP12 F36V. This specificity makes it a valuable tool in targeted protein degradation research and applications .
Properties
IUPAC Name |
[(1R)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N2O9/c1-7-29(27-23-34(45-4)36(47-6)35(24-27)46-5)37(41)40-19-9-8-13-30(40)38(42)49-31(26-11-10-12-28(22-26)48-20-18-39)16-14-25-15-17-32(43-2)33(21-25)44-3/h10-12,15,17,21-24,29-31H,7-9,13-14,16,18-20,39H2,1-6H3/t29-,30-,31+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXMLUSGUQVKAO-RWSKJCERSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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